5-(3-NITROPHENOXY)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
5-(3-NITROPHENOXY)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a nitrophenoxy group, a thiazole ring, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-NITROPHENOXY)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole-Dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazole Ring: This step may involve the reaction of the isoindole-dione intermediate with a thiazole precursor, often under conditions that promote ring formation.
Attachment of the Nitrophenoxy Group: The final step could involve the nucleophilic substitution of a nitrophenoxy group onto the thiazole-containing intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiazole and isoindole-dione structures are often explored as catalysts in organic reactions.
Materials Science: These compounds can be used in the development of novel materials with unique electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: It can be used as a probe to study biological pathways involving nitrophenoxy and thiazole-containing molecules.
Industry
Polymer Science: The compound might be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-NITROPHENOXY)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. For example, in medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-(3-Nitrophenoxy)-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Similar compounds might include other isoindole-dione derivatives with different substituents.
Thiazole Derivatives: Compounds with thiazole rings but different functional groups.
Nitrophenoxy Compounds: Molecules with nitrophenoxy groups attached to different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
5-(3-nitrophenoxy)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O5S/c21-15-13-5-4-12(25-11-3-1-2-10(8-11)20(23)24)9-14(13)16(22)19(15)17-18-6-7-26-17/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPSBSCNSMKONN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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